molecular formula C15H17N3O4 B12903317 N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide CAS No. 57068-40-3

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide

Cat. No.: B12903317
CAS No.: 57068-40-3
M. Wt: 303.31 g/mol
InChI Key: GKAWQZKJBLWFEX-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a butyl group, a methyloxazole ring, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butylamine and 4-methyloxazole. The process can be summarized in the following steps:

    Formation of 3-nitrobenzoyl chloride: 3-nitrobenzoic acid is reacted with thionyl chloride to form 3-nitrobenzoyl chloride.

    Amidation: The 3-nitrobenzoyl chloride is then reacted with butylamine to form N-butyl-3-nitrobenzamide.

    Coupling with 4-methyloxazole: Finally, the N-butyl-3-nitrobenzamide is coupled with 4-methyloxazole under appropriate conditions to yield N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-Butyl-N-(4-methyloxazol-2-yl)-3-aminobenzamide.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
  • N-Butyl-N-(4-methyloxazol-2-yl)heptanamide
  • N-Butyl-N-(4-methyloxazol-2-yl)thiourea

Uniqueness

N-Butyl-N-(4-methyloxazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the butyl group, methyloxazole ring, and nitrobenzamide moiety makes it a versatile compound for various applications.

Properties

CAS No.

57068-40-3

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H17N3O4/c1-3-4-8-17(15-16-11(2)10-22-15)14(19)12-6-5-7-13(9-12)18(20)21/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

GKAWQZKJBLWFEX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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